molecular formula C5H8N4S B1519202 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole CAS No. 299168-18-6

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole

Cat. No. B1519202
M. Wt: 156.21 g/mol
InChI Key: VESRRWGBJZGSBP-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of extensive research . There are several reports in the literature describing the synthesis of new potent antibacterial and antifungal agents . A new series of 2- [ [1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives have been studied extensively . For example, chemodivergent photocatalyzed heterocyclization of hydrazones and isothiocyanates has been used for the selective synthesis of 2-amino-1,3,4-thiadiazoles .

Scientific Research Applications

Anticonvulsant Activity

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole has been explored for its anticonvulsant properties. A study found that certain derivatives, specifically 2-aryl-5-hydrazino-1,3,4-thiadiazoles, showed significant anticonvulsant activity. These compounds were potent without inducing sedation, ataxia, or lethality, indicating their potential as anticonvulsant agents (Chapleo et al., 1986).

Antihypertensive Activity

The same class of compounds has been investigated for antihypertensive activity. In particular, derivatives with a 2-substituted phenyl ring demonstrated higher antihypertensive activity than other variants. Some of these compounds showed a direct relaxant effect on vascular smooth muscle, contributing to their hypotensive action (Turner et al., 1988).

Antimicrobial Properties

1,3,4-Thiadiazole derivatives, including 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole, have demonstrated a range of biological effects, including antimicrobial properties. These compounds have been effective against various microorganisms, suggesting their potential use in antimicrobial therapies (Deshmukh et al., 2014).

Anticancer Potential

Several studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. They have shown activity against human cancers and have been proposed as candidates for further exploration in cancer therapy (Matysiak, 2015).

Synthesis and Pharmacological Evaluation

The synthesis of various 1,3,4-thiadiazole derivatives has been a topic of interest in pharmacological research. These studies have not only focused on the synthesis methods but also evaluated the compounds for different pharmacological activities, including anti-inflammatory, analgesic, and ulcerogenic properties (Kumar & Panwar, 2015).

properties

IUPAC Name

(5-cyclopropyl-1,3,4-thiadiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c6-7-5-9-8-4(10-5)3-1-2-3/h3H,1-2,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESRRWGBJZGSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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